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molecular formula C18H17NO5 B8038146 tranilast

tranilast

Cat. No. B8038146
M. Wt: 327.3 g/mol
InChI Key: NZHGWWWHIYHZNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05223639

Procedure details

Into 15 ml of dimethylformamide was dissolved with heating 4.65 g (0.02 mol) of anthranilic acid-magnesium chloride complex. To 10 ml of dimethylformamide were added in order 0.78 ml of thionyl chloride and 2.08 g (0.01 mol) of 3',4'-dimethoxycinnamic acid, during which the reaction system was stirred and cooled with ice and water. After being stirred for additional 15 minutes, the resulting mixture was added dropwise to the solution of anthranilic acid-magnesium chloride complex. After the completion of the dropping, the reaction mixture was stirred for 30 minutes at the same temperature and then for 1 hour at room temperature. After the completion of the reaction, 80 ml of ice-water mixture was added thereto. Then, air was introduced thereinto for 30 minutes, and crystals deposited were collected by filtration and recystallized from ethanol-water (1:3) to give 2.58 g (78.9%) of N-(3',4'-dimethoxycinnamoyl)-anthranilic acid. Molting point: 209°-211° C.
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
0.78 mL
Type
reactant
Reaction Step Two
Quantity
2.08 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
80 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][N:2](C)[CH:3]=[O:4].S(Cl)(Cl)=O.[CH3:10][O:11][C:12]1[CH:17]=[CH:16][C:15](/[CH:18]=[CH:19]/C(O)=O)=[CH:14][C:13]=1[O:23][CH3:24].[OH2:25]>>[CH3:24][O:23][C:13]1[CH:14]=[C:15]([CH:16]=[CH:17][C:12]=1[O:11][CH3:10])[CH:18]=[CH:19][C:3]([NH:2][C:1]1[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=1)[C:12]([OH:11])=[O:25])=[O:4]

Inputs

Step One
Name
Quantity
15 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
0.78 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
2.08 g
Type
reactant
Smiles
COC1=C(C=C(C=C1)/C=C/C(=O)O)OC
Step Three
Name
ice water
Quantity
80 mL
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with heating 4.65 g (0.02 mol) of anthranilic acid-magnesium chloride complex
STIRRING
Type
STIRRING
Details
After being stirred for additional 15 minutes
Duration
15 min
ADDITION
Type
ADDITION
Details
the resulting mixture was added dropwise to the solution of anthranilic acid-magnesium chloride complex
STIRRING
Type
STIRRING
Details
After the completion of the dropping, the reaction mixture was stirred for 30 minutes at the same temperature
Duration
30 min
ADDITION
Type
ADDITION
Details
was added
ADDITION
Type
ADDITION
Details
Then, air was introduced
WAIT
Type
WAIT
Details
for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
crystals deposited were collected by filtration

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC=1C=C(C=CC(=O)NC=2C(C(=O)O)=CC=CC2)C=CC1OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.58 g
YIELD: PERCENTYIELD 78.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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